Motapizone
Overview
Description
Motapizone belongs to the class of organic compounds known as pyridazinones . It is a selective PDE3 inhibitor and is identified as a biochemical with hypotensive and anti-platelet actions .
Molecular Structure Analysis
Motapizone has a molecular formula of C12H12N4OS and an average mass of 260.315 Da . It contains a pyridazine ring which bears a ketone . The structure includes 20 non-H bond(s), 12 multiple bond(s), 2 rotatable bond(s), 2 double bond(s), 10 aromatic bond(s), 2 five-membered ring(s), 1 six-membered ring(s), 1 hydrazone(s), 1 Imidazole(s), and 1 Thiophene(s) .Scientific Research Applications
Hypotensive and Antiplatelet Actions
Motapizone has been investigated for its potential in lowering blood pressure and inhibiting platelet aggregation. Studies have demonstrated that motapizone can produce a dose-dependent reduction in diastolic blood pressure and an increase in heart rate. It has also shown marked inhibition of thrombocyte aggregation, especially notable after doses higher than 3 mg. This inhibition peaks after about 2 hours post-administration and dissipates within 8 hours (Schulz et al., 2004). Additionally, the drug has displayed greater inhibition of aggregation induced by ADP (adenosine diphosphate) compared to that caused by collagen (Schulz et al., 2004).
Bronchospasmolytic and Anti-inflammatory Properties
Research has explored the bronchospasmolytic and anti-inflammatory properties of motapizone. In studies involving rat precision-cut lung slices, motapizone, in combination with other drugs, attenuated bronchoconstriction induced by methacholine and allergens. It also showed potential in reducing the release of TNF (Tumor Necrosis Factor) from endotoxin-treated human monocytes. These findings suggest the applicability of motapizone in treating conditions like asthma and COPD (Chronic Obstructive Pulmonary Disease) (Martin et al., 2002).
Amplifying Pulmonary Vasodilatory Response
Motapizone has been investigated for its role in enhancing the pulmonary vasodilatory response to inhaled prostacyclin in experimental pulmonary hypertension. Studies indicate that subthreshold doses of motapizone, in combination with other phosphodiesterase inhibitors, can significantly amplify this response. This suggests its potential use in treating pulmonary hypertension and related respiratory failures (Schermuly et al., 2000).
properties
IUPAC Name |
3-(4-imidazol-1-ylthiophen-2-yl)-4-methyl-4,5-dihydro-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4OS/c1-8-4-11(17)14-15-12(8)10-5-9(6-18-10)16-3-2-13-7-16/h2-3,5-8H,4H2,1H3,(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFVRBCDMFKOPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NN=C1C2=CC(=CS2)N3C=CN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30869061 | |
Record name | 6-[4-(1H-Imidazol-1-yl)thiophen-2-yl]-5-methyl-4,5-dihydropyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30869061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Motapizone | |
CAS RN |
90697-57-7 | |
Record name | Motapizone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090697577 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-[4-(1H-Imidazol-1-yl)thiophen-2-yl]-5-methyl-4,5-dihydropyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30869061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MOTAPIZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4A61P8A37 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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